6,13-Dihydrodibenzo(b,i)phenazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,13-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3,5,7,9,11,14,16,18,20-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2/c1-2-6-14-10-18-17(9-13(14)5-1)21-19-11-15-7-3-4-8-16(15)12-20(19)22-18/h1-12,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZBHKGNUIINBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC4=CC5=CC=CC=C5C=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145881 | |
| Record name | 6,13-Dihydrodibenzo(b,i)phenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10350-06-8 | |
| Record name | 6,13-Dihydrodibenzo[b,i]phenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10350-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 6,13-Dihydrodibenzo(b,i)phenazine | |
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| Record name | NSC155177 | |
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| Record name | 6,13-Dihydrodibenzo(b,i)phenazine | |
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| Record name | 6,13-dihydrodibenzo[b,i]phenazine | |
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Contextualizing a Unique Structure: Nitrogen Containing Heterocycles and Polycyclic Aromatic Hydrocarbons
6,13-Dihydrodibenzo[b,i]phenazine, also known as 6,13-diaza-6,13-dihydropentacene, possesses a distinctive molecular architecture that merges the characteristics of two important classes of organic compounds: nitrogen-containing linear heterocycles and polycyclic aromatic hydrocarbons (PAHs). nih.gov Its core structure is a pentacyclic system, where two benzene (B151609) rings are fused to a central phenazine (B1670421) unit. The "dihydro" prefix indicates the presence of two hydrogen atoms on the nitrogen atoms, resulting in a non-planar, three-dimensional conformation.
This compound is a member of the broader family of phenazines, which are noted for their diverse chemical and physical properties. rsc.org The incorporation of nitrogen atoms into the polycyclic aromatic framework significantly influences the electronic nature of the molecule, imparting properties that are distinct from their all-carbon analogues.
Basic properties of 6,13-Dihydrodibenzo[b,i]phenazine are summarized in the table below:
| Property | Value |
| Chemical Formula | C20H14N2 |
| Molecular Weight | 282.34 g/mol nih.gov |
| CAS Number | 10350-06-8 echemi.com |
| Appearance | Powder or liquid mdpi.com |
A Foundation for Innovation: Research Significance in Organic Electronics and Materials Science
Strategic Approaches to Core Scaffold Synthesis
The foundational step in the synthesis of this class of compounds is the construction of the pentacyclic 6,13-Dihydrodibenzo(b,i)phenazine skeleton. This is typically achieved through a condensation reaction of appropriately chosen naphthalene-based precursors.
The most direct and common route to the this compound core involves the condensation of two key naphthalene (B1677914) derivatives. The synthesis strategically utilizes the reaction between an electron-rich diamine and a dihydroxy compound to form the central phenazine ring.
Specifically, the synthesis is accomplished by reacting 2,3-diaminonaphthalene (B165487) with 2,3-Dihydroxynaphthalene . chemicalbook.com This reaction forms the dihydrophenazine ring fused between two naphthalene systems. 2,3-diaminonaphthalene serves as the nitrogen-donating component, providing the two nitrogen atoms that characterize the phenazine core. chemicalbook.comnih.gov 2,3-Dihydroxynaphthalene provides the corresponding carbon backbone, and its hydroxyl groups are excellent leaving groups in the condensation process. google.comgoogle.com The rationale for selecting these precursors lies in their complementary reactivity and the rigid, planar structure they create upon cyclization.
The condensation reaction to form the dibenzo[b,i]phenazine scaffold requires specific conditions to ensure high yields and minimize the formation of by-products. While specific yields for this compound are not always detailed in the literature, conditions can be inferred from analogous phenazine syntheses, such as the Wohl-Aue reaction. guidechem.com
Optimization of these reactions typically involves adjusting temperature, solvent, and catalysts. High temperatures are often necessary to drive the condensation and dehydration steps. For instance, similar phenazine syntheses are conducted in sealed vessels at temperatures ranging from 200 to 210°C for extended periods. guidechem.com The choice of solvent is critical; high-boiling point solvents may be used, or in some cases, the reaction can be performed under neat conditions (without a solvent). To improve yields, a key strategy is the efficient removal of water formed during the reaction, which drives the equilibrium towards the product. The use of acidic or basic catalysts can also facilitate the reaction, though some thermal condensations proceed without them.
Table 1: Representative Conditions for Phenazine Core Synthesis
| Parameter | Condition/Reagent | Rationale | Reference |
|---|---|---|---|
| Reactants | 2,3-diaminonaphthalene & 2,3-Dihydroxynaphthalene | Direct precursors for the target scaffold. | chemicalbook.com |
| Temperature | High (e.g., 140-210°C) | Overcomes the activation energy for condensation and dehydration. | guidechem.com |
| Pressure | Applied pressure (sealed vessel) | Allows for temperatures above the solvent's boiling point. | guidechem.com |
| Catalyst | Acidic (e.g., p-TSA) or Basic | Can accelerate the rate of condensation. | nih.govnih.gov |
| Reaction Time | Several hours (e.g., 35-40 h) | Ensures the reaction proceeds to completion. | guidechem.com |
Derivatization Techniques and Functionalization Strategies
Once the core this compound scaffold is synthesized, its properties can be tuned through various derivatization techniques. These strategies are essential for creating a library of compounds with tailored electronic and physical properties.
Halogenation, particularly bromination, is a crucial step for preparing versatile intermediates for further functionalization. Introducing bromine atoms onto the aromatic rings of the dibenzo[b,i]phenazine core creates reactive sites for subsequent cross-coupling reactions. nih.gov
The bromination is typically achieved using an electrophilic brominating agent such as N-bromosuccinimide (NBS) . nih.gov The reaction conditions, including the solvent and temperature, can be controlled to influence the regioselectivity of the bromination. The positions of bromination are dictated by the electron density of the aromatic rings in the dibenzo[b,i]phenazine system. The resulting bromo-derivatives are stable yet highly reactive intermediates, primed for the introduction of new functional groups. researchgate.net
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds and introducing a wide array of substituents onto the core scaffold. The Suzuki-Miyaura coupling is a particularly prominent example used for the arylation of phenazine-type structures. researchgate.netmdpi.commdpi.com
This reaction typically involves the coupling of a halogenated (e.g., bromo-) dibenzo[b,i]phenazine derivative with an organoboron compound, such as a phenylboronic acid , in the presence of a palladium catalyst and a base. researchgate.netnih.gov The choice of catalyst, ligands, base, and solvent system is critical for achieving high yields and preventing side reactions. mdpi.comresearchgate.net This methodology allows for the systematic introduction of various aryl and heteroaryl groups, enabling fine-tuning of the molecule's electronic properties. chemrxiv.org
Table 2: Key Components for Suzuki-Miyaura Cross-Coupling
| Component | Example | Function | Reference |
|---|---|---|---|
| Aryl Halide | Bromo-6,13-dihydrodibenzo(b,i)phenazine | The electrophilic coupling partner. | nih.govresearchgate.net |
| Organoboron Reagent | Phenylboronic acid or its esters | The nucleophilic coupling partner that provides the new functional group. | researchgate.netnih.gov |
| Palladium Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Pd(PPh₃)₄ | Facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. | researchgate.netmdpi.com |
| Ligand | Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | Stabilizes the palladium center and modulates its reactivity. | researchgate.net |
| Base | Potassium phosphate (B84403) (K₃PO₄), Sodium carbonate (Na₂CO₃) | Activates the organoboron reagent and participates in the transmetalation step. | researchgate.netmdpi.com |
| Solvent | Toluene, Dimethoxyethane (DME) | Solubilizes reactants and influences reaction kinetics. | researchgate.netmdpi.com |
To enhance synthetic efficiency, multi-component reactions (MCRs) offer an elegant approach to constructing complex molecular architectures in a single step. guidechem.com Although specific MCRs for this compound are not extensively documented, the principles can be applied from related heterocyclic syntheses. For example, the Friedländer condensation, a reaction between a 2-aminoaryl ketone and a compound containing a reactive methylene (B1212753) group, can be adapted for building complex phenanthroline systems in a one-pot procedure. nih.govnih.gov
A hypothetical multi-component approach to a complex this compound derivative could involve the in-situ formation of one of the naphthalene precursors followed by a one-pot condensation and cyclization. Such strategies are highly desirable as they reduce the number of synthetic steps, minimize waste, and allow for the rapid generation of a diverse library of compounds from simple starting materials. These routes often rely on careful selection of catalysts and reaction conditions to orchestrate a sequence of reactions in a single vessel. nih.gov
N-Substitution and Heterocycle Annulation
The strategic modification of the nitrogen atoms at the 6- and 13-positions of the 6,13-dihydrodibenzo[b,i]phenazine core, also known as 6,13-dihydro-6,13-diazapentacene, is a key avenue for tuning its electronic and material properties. This section details the methodologies for direct N-substitution on the dihydrophenazine framework.
Direct substitution on the nitrogen atoms of the 6,13-dihydrodibenzo[b,i]phenazine scaffold is a challenging endeavor due to the inherent reactivity of the parent molecule. However, functionalization can be effectively achieved by employing pre-functionalized starting materials, particularly halogenated derivatives of the core structure.
Research has demonstrated the successful tetra-functionalization of the 6,13-dihydro-6,13-diazapentacene skeleton, which provides a platform for subsequent N-substitutions. The synthesis of 5,7,12,14-tetra-substituted derivatives has been accomplished through palladium-catalyzed cross-coupling reactions on a tetrabrominated precursor. mpg.de
Palladium-Catalyzed Arylation:
The Suzuki-Miyaura coupling reaction has been effectively utilized to introduce aryl groups at the 5, 7, 12, and 14 positions of the 6,13-dihydro-6,13-diazapentacene core. Starting from 5,7,12,14-tetrabromo-6,13-dihydro-6,13-diazapentacene, various arylboronic acids can be coupled using a Pd(PPh₃)₄ catalyst and K₂CO₃ as a base in a mixture of 1,4-dioxane (B91453) and water. mpg.de The resulting N,N'-dihydro intermediates are typically oxidized in situ using manganese dioxide (MnO₂) to yield the fully aromatic tetra-aryl-substituted diazapentacenes. mpg.de
A notable example is the synthesis of 5,7,12,14-tetraphenyl-6,13-dihydro-6,13-diazapentacene, which is achieved through a Suzuki cross-coupling reaction with phenylboronic acid. nih.gov This derivative exhibits enhanced solubility in common organic solvents and displays intense blue fluorescence in solution. nih.gov
Interactive Data Table: N-Arylation of 5,7,12,14-Tetrabromo-6,13-dihydro-6,13-diazapentacene
| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
| 3,5-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 5,7,12,14-Tetra(3,5-dimethoxyphenyl)-6,13-diazapentacene | 53 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 5,7,12,14-Tetrakis[4-(trifluoromethyl)phenyl]-6,13-diazapentacene | 79 |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 5,7,12,14-Tetraphenyl-6,13-diazapentacene | - |
Addition of Lithium Acetylides:
Another effective method for the functionalization of the 6,13-dihydrodibenzo[b,i]phenazine core involves the fourfold addition of lithium acetylides to a diazapentacene tetraketone precursor. mpg.de For instance, the reaction of 5,7,12,14-tetrakis(triisopropylsilylacetylene)-6,13-dihydro-6,13-diazapentacene is achieved by treating the corresponding tetraketone with an excess of lithiated triisopropylsilylacetylene in dry tetrahydrofuran (B95107) (THF). mpg.de This methodology allows for the introduction of alkynyl moieties onto the core structure.
Interactive Data Table: Addition of Lithium Acetylide to a Diazapentacene Tetraketone
| Acetylide | Reagent | Solvent | Product |
| TIPS acetylene | nBuLi | THF | 5,7,12,14-Tetrakis(triisopropylsilylacetylene)-6,13-dihydro-6,13-diazapentacene |
Detailed research findings on the direct annulation of additional heterocyclic rings onto the 6,13-dihydrodibenzo[b,i]phenazine core are not extensively documented in the reviewed literature. Synthetic strategies in the broader field of phenazines often involve the construction of the desired fused system from functionalized precursors rather than direct annulation onto the parent heterocycle.
Structure Property Relationships in 6,13 Dihydrodibenzo B,i Phenazine Derivatives
Correlation between Molecular Architecture and Electronic Properties
The electronic properties of 6,13-Dihydrodibenzo(b,i)phenazine derivatives, particularly the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and consequently the HOMO-LUMO gap, are intimately linked to their molecular architecture. Modifications to the core structure and the introduction of various substituents can systematically alter these energy levels, thereby tailoring the material for specific applications in organic electronics.
A key strategy for modifying the electronic properties of the this compound scaffold is the introduction of aryl substituents at the 5, 7, 12, and 14 positions. Research on 5,7,12,14-tetraphenyl-substituted 6,13-dihydro-6,13-diazapentacene has shown that while the phenyl groups have a minor influence on the photophysical properties due to their twisted conformation relative to the diazapentacene core, they play a crucial role in enhancing chemical stability and influencing the solid-state packing. thieme-connect.com This twisted arrangement results in weak electronic communication between the peripheral phenyl rings and the central π-system. thieme-connect.com
Theoretical calculations have complemented experimental findings, indicating that the HOMO and LUMO are predominantly localized on the diazapentacene core. thieme-connect.com Consequently, the electronic influence of simple phenyl substitution on the HOMO-LUMO gap is not as pronounced as modifications that directly affect the conjugation of the core. The introduction of nitrogen atoms into the pentacene framework to form the diazapentacene core, however, significantly alters the electronic properties compared to the all-carbon analogue, tetraphenylpentacene. dr-dral.com
Below is a data table summarizing the electronic properties of a representative this compound derivative.
| Compound Name | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |
| 5,7,12,14-tetraphenyl-6,13-dihydro-6,13-diazapentacene | -5.44 | -3.47 | 1.97 |
Impact of Substituents and Functional Groups on Redox Behavior
The redox behavior of this compound derivatives is highly sensitive to the nature and position of substituents and functional groups attached to the core. These modifications can stabilize or destabilize the charged species formed upon oxidation or reduction, thereby shifting the corresponding redox potentials. This tunability is critical for applications such as organic field-effect transistors (OFETs) and redox flow batteries.
Cyclic voltammetry is a key technique used to probe the redox properties of these molecules. Studies on 5,7,12,14-tetrafunctionalized 6,13-diazapentacenes have demonstrated that the introduction of electron-withdrawing or electron-donating groups on the peripheral aryl substituents can systematically tune the oxidation and reduction potentials. For instance, the presence of four trifluoromethyl (CF3) groups, which are strongly electron-withdrawing, leads to a higher oxidation potential compared to derivatives with less electron-withdrawing or electron-donating groups. researchgate.net This is because the electron-withdrawing nature of the CF3 groups makes it more difficult to remove an electron from the molecule. Conversely, the reduction potentials are also affected, with the CF3-substituted derivative showing a less negative reduction potential, indicating that it is more easily reduced. researchgate.net
The stability of the resulting radical cations and dications is also influenced by the substituents. Aromatic N-heterocycles like phenazine (B1670421) derivatives are known for their interesting redox properties, and the ability to tune their shape and reactivity through substitution is a key area of research. researchgate.net The reversibility of the redox processes, as observed in cyclic voltammetry, is an important indicator of the stability of the charged species and the potential for the material's use in electronic devices. dr-dral.com
The following table presents the redox potentials for a series of 5,7,12,14-tetrafunctionalized 6,13-diazapentacene derivatives, illustrating the impact of different aryl substituents.
| Compound | Substituent on Phenyl Ring | First Oxidation Potential (V vs. Fc/Fc+) | First Reduction Potential (V vs. Fc/Fc+) |
| 3a | 3,5-dimethoxyphenyl | 0.64 | -1.33 |
| 3b | 4-butylphenyl | 0.63 | -1.32 |
| 3c | 3,5-bis(trifluoromethyl)phenyl | 1.13 | -1.14 |
| 3d | 4-(triisopropylsilyl)ethynyl | 0.77 | -0.96 |
Influence of Molecular Packing and Solid-State Organization on Performance
The performance of organic electronic devices is not solely dependent on the properties of individual molecules but is also critically influenced by their arrangement in the solid state. The molecular packing and intermolecular interactions dictate the efficiency of charge transport, which is a key parameter for devices like OFETs.
X-ray crystallography studies of this compound derivatives have provided valuable insights into their solid-state organization. For example, 5,7,12,14-tetraphenyl-6,13-dihydro-6,13-diazapentacene exhibits a slipped π-stacking arrangement. researchgate.net The degree of π-π overlap between adjacent molecules is a crucial factor determining the charge carrier mobility. In some cases, while the molecular geometry is similar to their pentacene analogues, the intermolecular distances can be larger, leading to poorer semiconductor properties. For instance, N,N'-diphenyl-6,13-dihydro-6,13-diazapentacene has pentacyclic π-planes separated by up to 4.9 Å, resulting in low charge carrier mobility. acs.orgnih.gov
The morphology of the thin films of these materials is also critical for device performance. The performance of thin-film transistors based on diazapentacene derivatives has been shown to be highly dependent on the substrate used for deposition, which in turn affects the crystallinity of the film. nih.gov For instance, a high mobility of 1.4 cm² V⁻¹ s⁻¹ was achieved for a 5,7,12,14-tetrachloro-6,13-diaza-6,13-dihydropentacene film when deposited on a pentacene buffer layer, which promoted a more ordered crystalline structure. nih.gov In contrast, the same material deposited on a bare SiO₂/Si surface resulted in an amorphous film with no field-effect mobility. nih.gov
The table below summarizes the solid-state properties and device performance of a selected this compound derivative.
| Compound Name | Packing Motif | π-π Stacking Distance (Å) | OFET Mobility (cm² V⁻¹ s⁻¹) |
| 5,7,12,14-tetrachloro-6,13-diaza-6,13-dihydropentacene | Slipped π-π stacking | - | 1.4 (on pentacene buffer layer) |
| N,N'-diphenyl-6,13-dihydro-6,13-diazapentacene | Edge-to-face interactions | up to 4.9 | Low |
Advanced Material Applications of 6,13 Dihydrodibenzo B,i Phenazine in Organic Electronics and Photonics
Organic Semiconductors for Transistor Applications
While direct and extensive research on the specific use of 6,13-Dihydrodibenzo(b,i)phenazine in Organic Field-Effect Transistors (OFETs) is limited in publicly available literature, the broader class of phenazine-based derivatives has shown considerable promise. These compounds are being investigated for their charge transport characteristics, which are fundamental to the operation of OFETs.
Design Principles for High-Performance Organic Field-Effect Transistors (OFETs)
The design of high-performance OFETs based on phenazine (B1670421) structures hinges on several key molecular and material properties. The inherent planarity and extended π-conjugation of the dibenzo(b,i)phenazine core are advantageous for facilitating intermolecular charge hopping, a critical factor for efficient charge transport.
One crucial design principle involves the strategic functionalization of the core structure. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the energy levels (HOMO and LUMO) of the material to enable efficient charge injection from the electrodes. Research on N,N'-diaryl-dihydrodibenzo[a,c]phenazine derivatives has shown that attaching various electron-donating groups can systematically tune the material's photophysical properties and charge transfer characteristics.
Furthermore, the molecular packing in the solid state is a paramount consideration. A high degree of crystallinity and favorable intermolecular stacking, such as π-π stacking, are essential for creating efficient charge transport pathways. Studies on thiophene-fused phenazine derivatives have revealed that these molecules exhibit extensive π–π interactions and short intermolecular contacts, which are beneficial for transistor performance. rsc.org The alkyl-substituted versions of these derivatives, for instance, form highly crystalline thin films through vapor deposition, leading to reasonable field-effect transistor performance. rsc.org
Strategies for Enhancing Charge Carrier Mobility
Enhancing charge carrier mobility in phenazine-based OFETs is a primary research focus. Several strategies are being explored to achieve this:
Fusion of Aromatic Rings: Expanding the π-conjugated system by fusing additional aromatic rings to the phenazine core is a common strategy. This can lead to improved intermolecular orbital overlap and, consequently, higher charge carrier mobility.
Side-Chain Engineering: The nature and length of alkyl side chains can significantly influence the solubility, processability, and solid-state packing of the organic semiconductor. Judiciously chosen side chains can promote more ordered molecular arrangements, thereby enhancing mobility.
Structural Modification for n-Type and p-Type Behavior: While many organic semiconductors are p-type (hole-transporting), the development of n-type (electron-transporting) materials is crucial for creating complementary circuits. The electron-deficient nature of the phenazine core makes it a suitable candidate for n-type materials. For example, a phenazine-substituted poly(benzimidazobenzophenanthroline) (BBL-P) has been reported as a promising n-type semiconducting polymer with a measured field-effect electron mobility of 1.2 × 10⁻⁴ cm²/V·s. researchgate.net
| Phenazine Derivative | Device Type | Key Finding | Reported Mobility (cm²/V·s) |
| Thiophene-fused phenazine derivatives | OFET | Alkyl substitution leads to highly crystalline films and reasonable FET performance. | Not specified |
| Phenazine-substituted poly(benzimidazobenzophenanthroline) (BBL-P) | OFET | A promising n-type semiconducting polymer. | 1.2 × 10⁻⁴ |
Electron Acceptor Materials in Organic Photovoltaics
The development of efficient electron acceptor materials is a cornerstone of organic photovoltaic (OPV) research. Phenazine-based molecules, including derivatives of dibenzo(b,i)phenazine, have garnered significant attention in this area due to their tunable electronic properties and strong light absorption.
Role in Organic Solar Cells (OSCs)
In organic solar cells, the active layer typically consists of a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor material. Upon absorbing sunlight, the donor material generates an exciton (B1674681) (a bound electron-hole pair). For photocurrent to be generated, this exciton must be efficiently dissociated at the donor-acceptor interface, with the electron being transferred to the acceptor and the hole remaining on the donor.
Phenazine-based compounds are designed to function as the electron acceptor. Their performance is dictated by several factors, including their LUMO energy level, which must be appropriately aligned with the HOMO of the donor to ensure efficient exciton dissociation.
Recent research has demonstrated the potential of phenazine-based non-fused electron acceptors. By modifying the molecular structure, researchers have been able to fine-tune the optical and electronic properties of these materials. For example, a series of non-fused ring electron acceptors (NFREAs) based on a phenazine unit have been designed and synthesized. Through modifications such as altering alkyl chains, π-bridges, and terminal halogenation, these materials have shown promising photovoltaic performance. One such acceptor, when blended with the polymer donor PM6, achieved a power conversion efficiency (PCE) of 10.11%.
Halogenation of the phenazine core has proven to be a particularly effective strategy for enhancing the performance of these acceptors. In a study on benzo[b]phenazine-core acceptors, chlorinated and brominated derivatives exhibited improved molecular packing and enhanced charge transport. This resulted in significantly higher PCEs of 15.65% and 16.64%, respectively, compared to the 11.66% efficiency of the non-halogenated counterpart.
| Phenazine-Based Acceptor | Key Structural Feature | Power Conversion Efficiency (PCE) |
| Non-fused ring electron acceptor (FQ-4Cl) | Multi-chlorination | 10.11% |
| Benzo[b]phenazine-core acceptor (NA9) | Non-halogenated | 11.66% |
| Benzo[b]phenazine-core acceptor (NA10) | Chlorinated | 15.65% |
| Benzo[b]phenazine-core acceptor (NA11) | Brominated | 16.64% |
Electrode Materials for Energy Storage Devices
The search for sustainable and high-performance energy storage solutions has led to the exploration of organic molecules as electrode materials for batteries. The redox-active nature of the phenazine core makes it an attractive candidate for such applications.
Investigation in Organic Molecule-Based Batteries
In the context of organic batteries, phenazine derivatives can undergo reversible redox reactions, allowing for the storage and release of electrical energy. Researchers are investigating these materials for use in various battery types, including aqueous organic batteries (ARBs) and dual-ion organic symmetric batteries.
One of the challenges with some organic electrode materials is their poor electronic conductivity. To address this, phenazine-based materials are often composited with conductive additives like Ketjen black or carbon nanotubes. For instance, a nanoscale composite of phenazine and Ketjen black (nPZ/KB) was shown to achieve the theoretical capacity of phenazine (298 mAh/g) and maintain 76% of this capacity after an impressive 100,000 cycles.
Modifying the phenazine structure itself is another key strategy. The introduction of functional groups can significantly impact the electrochemical properties. For example, synthesizing dihydroxyphenazine (DHP), a derivative of phenazine, was found to lower the redox potential by 0.2 V. A battery constructed with a DHP negative electrode demonstrated a high discharge capacity of 240 mAh/g and an energy density of over 50 Wh/kg. rsc.org
In a novel approach, a dual-ion organic symmetric battery was constructed using a molecular anion of 4,4'-(phenazine-5,10-diyl)dibenzoate. This design, where the same molecule acts as both the positive and negative electrode material, simplifies fabrication and reduces cost. The resulting battery exhibited a high cell voltage of 2.5 V and an energy density of 127 Wh/kg at a current rate of 1 C. nih.gov
| Phenazine-Based Electrode Material | Battery Type | Key Performance Metric | Value |
| Nanoscale phenazine/Ketjen black composite (nPZ/KB) | Aqueous Organic Battery | Theoretical Specific Capacity | 298 mAh/g |
| Dihydroxyphenazine (DHP) | Aqueous Organic Battery | Discharge Capacity | 240 mAh/g |
| Dihydroxyphenazine (DHP) | Aqueous Organic Battery | Energy Density | >50 Wh/kg |
| 4,4'-(phenazine-5,10-diyl)dibenzoate | Dual-Ion Organic Symmetric Battery | Cell Voltage | 2.5 V |
| 4,4'-(phenazine-5,10-diyl)dibenzoate | Dual-Ion Organic Symmetric Battery | Energy Density | 127 Wh/kg |
Strategies for Mitigating Active Material Dissolution
A significant challenge in the development of organic redox flow batteries (RFBs) is the dissolution of the active material from the electrode into the electrolyte, which leads to capacity fade and reduced battery lifetime. For phenazine-based materials, including derivatives of this compound, several key strategies are being employed to mitigate this issue, enhancing the stability and performance of both aqueous and non-aqueous RFBs.
One of the primary approaches involves the strategic functionalization of the phenazine core. By attaching specific chemical groups, researchers can tailor the solubility and stability of the molecule. For instance, introducing oligomeric ethylene (B1197577) glycol ether substituents onto a phenazine derivative has been shown to yield an anolyte material with excellent solubility (>2.5 M) in acetonitrile (B52724) for non-aqueous RFBs. nih.gov This modification contributes to a stable and reversible reduction process, enabling high specific capacity and good cycling stability. nih.govacs.org Similarly, for aqueous organic RFBs (AORFBs), attaching quaternary ammonium-based substituents has achieved remarkable water solubility of up to 1.3 M. acs.org This high solubility, combined with a two-electron transfer process, results in an outstanding theoretical volumetric capacity. acs.org
Another effective strategy is the substitution with hydroxyl groups. The position of these groups is critical; theoretical and experimental studies have shown that hydroxyl substitution at the 1, 4, 6, and 9 positions of the phenazine core leads to highly stable derivatives, whereas substitution at other positions can result in instability. nih.gov This targeted substitution can significantly reduce decomposition, which often arises from irreversible hydrogen rearrangement (tautomerization). nih.gov For example, a 7,8-dihydroxyphenazine-2-sulfonic acid anolyte demonstrated a high reversible capacity and a capacity retention of 99.98% per cycle over 500 cycles, showcasing the success of this molecular design strategy. researchgate.net
Computational screening using methods like Density Functional Theory (DFT) serves as a powerful tool to predict the properties of numerous phenazine derivatives before their synthesis. rsc.org High-throughput virtual screening can identify candidates with optimal redox potentials and stability, guiding experimental efforts toward the most promising molecular structures and minimizing dissolution issues. rsc.orgrsc.org
A novel and forward-looking approach is the development of a biological anolyte regeneration system . In one study, genetically engineered Escherichia coli were used to function as a regeneration system for the anolyte. These microbes were capable of repairing degraded or decomposed redox-active phenazines, effectively preventing degradation of the anolyte species during battery cycling and offering a new paradigm for maintaining RFB stability. nih.gov
Table 1: Strategies to Mitigate Dissolution of Phenazine-Based Active Materials in RFBs
| Strategy | Method | Target Application | Key Findings & References |
|---|---|---|---|
| Molecular Functionalization | Attaching oligomeric ethylene glycol ether substituents. | Non-Aqueous RFBs | Achieved >2.5 M solubility in acetonitrile and stable cycling. nih.govacs.orgrsc.org |
| Attaching quaternary ammonium-based substituents. | Aqueous RFBs | Achieved up to 1.3 M water solubility and a theoretical volumetric capacity of 70 Ah L⁻¹. acs.org | |
| Strategic placement of hydroxyl (-OH) groups. | Aqueous RFBs | Substitution at specific positions (1,4,6,9) enhances stability and minimizes decomposition. nih.gov | |
| Functionalization with sulfonic acid and hydroxyl groups. | Aqueous RFBs | Led to a reversible anolyte capacity of 67 Ah L⁻¹ with 99.98% capacity retention over 500 cycles. researchgate.net | |
| Computational Screening | High-throughput DFT calculations. | Aqueous & Non-Aqueous RFBs | Enables prediction of redox potentials and stability for ~200 phenazine derivatives, identifying promising candidates. rsc.orgrsc.org |
| Biological Regeneration | Use of genetically engineered E. coli. | Redox Flow Batteries | Microbes serve as an anolyte regeneration system, repairing degraded phenazine molecules during operation. nih.gov |
Optical Sensing and Smart Materials Applications
The rigid, conjugated structure of the dihydrophenazine core, combined with its unique conformational flexibility, makes it a highly attractive platform for developing advanced optical materials. While much of the detailed photophysical research has focused on the closely related N,N'-disubstituted dihydrodibenzo[a,c]phenazine (DPAC) isomer, the principles uncovered provide a strong foundation for understanding the potential of this compound derivatives.
A key photophysical phenomenon observed in dihydrophenazine derivatives is Vibration-Induced Emission (VIE) . rsc.orgnih.gov This process is linked to the unique V-shaped or saddle-shaped conformation of the dihydrophenazine molecule. nih.govfrontiersin.org In solution, these molecules can undergo dynamic structural vibrations and planarization upon photoexcitation. frontiersin.orgnih.gov This leads to dual fluorescence: a standard, higher-energy emission (often blue) from the initial bent excited state, and a large Stokes-shifted, lower-energy emission (often orange-red) from a more planar excited state. nih.govfrontiersin.org When the molecule's vibrations are restricted, such as in a solid state or a highly viscous environment, the lower-energy emission is suppressed, and only the blue fluorescence is observed. frontiersin.orgnih.gov This VIE mechanism provides a direct route to tune the emission color of a single molecule by controlling its vibrational freedom. rsc.orgresearchgate.net
Another important property is Aggregation-Induced Emission (AIE) , a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. nih.govrsc.org This effect is contrary to the aggregation-caused quenching (ACQ) seen in many traditional fluorophores. The mechanism behind AIE in these systems is the restriction of intramolecular motion (RIM), including intramolecular rotation (RIR) and vibration (RIV). nih.govacs.org By attaching bulky side groups, such as tetraphenylethylene (B103901) (TPE), to a phenazine core, researchers have successfully synthesized materials that are non-emissive in good solvents but fluoresce brightly when they aggregate in a poor solvent (e.g., water/THF mixtures). nih.gov This property is highly valuable for creating solid-state lighting devices and sensitive chemical sensors.
The dual-emission nature stemming from VIE makes dihydrophenazine derivatives exceptionally sensitive to their local environment. frontiersin.org The ratio of the high-energy to low-energy emission can change significantly in response to solvent polarity, viscosity, temperature, and host-guest interactions. This inherent sensitivity forms the basis for ratiometric sensing , where the analyte concentration is correlated to a ratio of two emission intensities at different wavelengths. This approach is more robust and reliable than intensity-based sensing as it can correct for fluctuations in excitation power and probe concentration.
For example, a ratiometric fluorescent probe for mercury ions (Hg²⁺) was developed based on a phenazine derivative exhibiting VIE. nih.gov The binding of Hg²⁺ restricted the molecular vibration, leading to a significant increase in the blue emission and a decrease in the red emission, allowing for sensitive and selective detection with a clear color change. nih.gov In another design, a novel macrocycle containing the dihydrodibenzo[a,c]phenazine (DPAC) unit was synthesized. nih.govresearchgate.net This macrocycle acted as a supramolecular host, and its fluorescence emission could be tuned from orange to deep blue by binding different ammonium (B1175870) salt guests, demonstrating its potential for molecular recognition and sensing applications. nih.govresearchgate.net
Derivatives of this compound exhibit pronounced electrochromism , which is a reversible change in optical properties upon the application of an electrical potential. This behavior is intimately linked to a significant conformational switching of the molecule's core structure. acs.orgacs.org
The neutral 6,13-dihydrophenazine precursor exists in a non-planar, roof-like conformation due to the sp³ hybridization of the nitrogen atoms. acs.orgchemicalbook.com This molecule can undergo a reversible two-electron oxidation. The process occurs in two distinct steps, leading to a three-state system with dramatic changes in both electronic structure and color: nih.gov
Neutral State (Dihydrophenazine): The molecule is in its bent, non-planar conformation. A phenanthrene-extended derivative in this state is colorless and fluorescent. acs.org
Radical Cation State: Upon a one-electron oxidation, a paramagnetic radical cation is formed.
Dication State: A second one-electron oxidation yields a diamagnetic dication. In this state, the central ring becomes fully aromatic, forcing the entire molecule into a planar conformation. chemicalbook.com This conformational change from bent to planar is accompanied by a significant color change; for instance, a phenanthrene-extended derivative turns a deep blue color in its dicationic state and its fluorescence is completely quenched. acs.org
This reversible transformation between a non-planar, fluorescent neutral state and a planar, colored, non-fluorescent dicationic state makes these materials highly promising for applications as molecular switches, electrochromic devices (e.g., smart windows), and memory elements. acs.orgacs.org The ability to switch between distinct states with different optical and electronic properties through an external stimulus is a key goal in the field of molecular electronics.
Table 2: Electrochromic States and Conformational Properties of a Dihydrophenazine Derivative
| State | Oxidation Level | Molecular Geometry | Electronic Property | Optical Property | Reference |
|---|---|---|---|---|---|
| Neutral Precursor | 0 | Bent / Non-Planar (sp³ N) | Fluorescent | Colorless / Transparent | acs.orgchemicalbook.com |
| Radical Cation | +1 | Intermediate | Paramagnetic | - | nih.gov |
| Dication | +2 | Planar (sp² N) | Non-Fluorescent | Deeply Colored (e.g., Blue) | acs.org |
Characterization Techniques for Elucidating 6,13 Dihydrodibenzo B,i Phenazine Structures and Properties
Spectroscopic Methods
Spectroscopic techniques are indispensable for probing the electronic and structural features of 6,13-Dihydrodibenzo[b,i]phenazine. These methods provide detailed information on the connectivity of atoms, the nature of chemical bonds, and the photophysical behavior of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. While specific experimental spectra for 6,13-Dihydrodibenzo[b,i]phenazine are not widely detailed in the surveyed literature, the expected chemical shifts can be inferred from its structure and data on related compounds.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H protons. The aromatic protons on the fused benzene (B151609) rings would likely appear in the typical downfield region of approximately 7.0-8.5 ppm. The protons attached to the nitrogen atoms (N-H) would exhibit a characteristic signal whose chemical shift could be influenced by solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For the symmetric 6,13-Dihydrodibenzo[b,i]phenazine, the spectrum would show a reduced number of signals corresponding to the chemically equivalent carbon atoms. The aromatic carbons would resonate in the range of 110-150 ppm.
Table 1: Illustrative NMR Data for Dihydrodibenzo[a,c]phenazine Derivatives
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
| ¹H | 7.0 - 8.5 | Aromatic Protons |
| ¹H | Variable | N-H Protons |
| ¹³C | 110 - 150 | Aromatic Carbons |
Note: This table is illustrative and based on data for related phenazine (B1670421) structures. Specific experimental values for 6,13-Dihydrodibenzo(b,i)phenazine may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The extended π-conjugated system of 6,13-Dihydrodibenzo[b,i]phenazine is expected to give rise to characteristic absorption bands in the ultraviolet and visible regions of the spectrum. For instance, a related N,N′-disubstituted dihydrodibenzo[a,c]phenazine derivative exhibits a maximum UV absorbance at approximately 352 nm, which is attributed to the dibenzophenazine chromophore. nih.gov The absorption spectrum is a key indicator of the compound's electronic structure and is sensitive to substitution and the molecular environment.
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Many phenazine derivatives are known to be fluorescent. For example, some N,N′-diphenyl-dihydrodibenzo[a,c]phenazines exhibit unique photophysical properties, including an orange-red fluorescence in solution. uiowa.edu The emission properties, such as the wavelength of maximum emission and the quantum yield, are highly dependent on the molecular structure and its rigidity. Upon photoexcitation, dynamic processes can occur, and restricting these motions, for example in the solid state, can lead to a shift in the emission to different wavelengths, such as blue fluorescence. uiowa.edu
Table 2: Photophysical Data for a Dihydrodibenzo[a,c]phenazine Derivative
| Parameter | Wavelength (nm) | Condition |
| Absorption Maximum (λabs) | ~352 | Room Temperature Solution |
| Emission Maximum (λem) | 584 | Room Temperature Solution (Excitation at 360 nm) |
Source: Data for a related N,N'-disubstituted dihydrodibenzo[a,c]phenazine crown ether macrocycle. nih.govcam.ac.uk
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass. For 6,13-Dihydrodibenzo[b,i]phenazine (C₂₀H₁₄N₂), the calculated exact mass is a fundamental piece of data for its identification. This technique provides strong evidence for the molecular formula of the compound and any synthesized derivatives.
Table 3: Calculated Mass Data for 6,13-Dihydrodibenzo[b,i]phenazine
| Parameter | Value |
| Molecular Formula | C₂₀H₁₄N₂ |
| Exact Mass (Da) | 282.1157 |
| Molecular Weight ( g/mol ) | 282.34 |
Source: Computed data from PubChem.
Crystallographic Analysis
Crystallographic techniques provide definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.
X-ray Diffraction for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline solid. The analysis of the diffraction pattern produced when X-rays pass through a single crystal of 6,13-Dihydrodibenzo[b,i]phenazine allows for the mapping of electron density and thus the precise location of each atom in the crystal lattice.
A crystal structure for 6,13-Dihydrodibenzo[b,i]phenazine has been determined and its coordinates deposited in the Cambridge Crystallographic Data Centre (CCDC). The deposition is associated with CCDC number 220864. This analysis confirms the planar, pentacyclic nature of the molecule and details the specific arrangement of the molecules within the crystal, providing invaluable insight into its solid-state properties. While the specific crystallographic parameters from this deposition were not available in the searched literature, the existence of this entry confirms the successful elucidation of its solid-state structure.
Electrochemical Characterization (e.g., Cyclic Voltammetry for Redox Potentials)
The electrochemical properties of this compound and its derivatives are crucial for understanding their potential applications in areas such as organic electronics, redox flow batteries, and sensing. Techniques like cyclic voltammetry (CV) are paramount in elucidating the redox behavior, including the determination of redox potentials, stability of oxidized and reduced species, and the kinetics of electron transfer processes.
Cyclic voltammetry is a potentiodynamic electrochemical technique where the potential of a working electrode is ramped linearly versus time. As the potential is swept, the current at the electrode is measured. For a redox-active compound like this compound, this process can induce oxidation and reduction reactions, providing a wealth of information about its electronic properties.
Detailed Research Findings
While specific experimental cyclic voltammetry data for this compound is not extensively documented in publicly available literature, the electrochemical behavior can be inferred from studies on closely related dihydrophenazine and dibenzophenazine derivatives. The core 5,10-dihydrophenazine (B1199026) motif is known to be a redox-active unit, capable of undergoing a two-electron, two-proton redox process. rsc.orgosti.gov
The general electrochemical behavior of phenazine derivatives is influenced by the electron-donating or electron-withdrawing nature of their substituents. dtu.dk These modifications can tune the redox potentials of the molecule. Computational studies, often employing Density Functional Theory (DFT), are widely used to predict the redox potentials of a vast array of phenazine derivatives, guiding the synthesis of molecules with desired electrochemical properties for applications like aqueous redox flow batteries. researchgate.netrsc.org For example, DFT calculations have been used to screen around 100 phenazine derivatives to identify promising anolytes by predicting their redox potentials in aqueous media. researchgate.net
The electrochemical properties of polymers derived from dihydrophenazine have also been investigated for use as cathode materials in lithium-ion and aqueous zinc-ion batteries. rsc.orgrsc.orgresearchgate.net These studies show that dihydrophenazine-based materials can exhibit highly reversible two-electron transfer redox processes with stable charge/discharge potentials. rsc.org For instance, a polymer, poly-(N-phenyl-5,10-dihydrophenazine) (p-DPPZ), used as a cathode in a zinc-ion battery, showed a two-step discharge platform at 0.65 V and 1.18 V (vs. Zn2+/Zn). researchgate.net
Interactive Data Table: Redox Potentials of Related Phenazine Derivatives
The following table presents experimental and calculated redox potential data for phenazine derivatives that are structurally related to this compound. This data provides a reference for the expected electrochemical behavior of the title compound.
| Compound Name | E⁰ (V) | Method | Notes | Reference |
| Dibenzo[a,c]phenazine (DPAC) | ~0.65, ~1.0 | Experimental (CV) | Two reversible oxidation waves observed. | researchgate.net |
| 1,2:3,4-dibenzophenazine (DBPZ) | -0.778 | Calculated from CV | In 1 M KOH solution. | rsc.org |
| Dibenzo[a,c]phenazin-11-amine (DBPZ-11-A) | -0.825 | Calculated from CV | In 1 M KOH solution. | rsc.org |
| Poly(5-methyl-10-(2-methacryloxypropyl)-5,10-dihydrophenazine) (PMPPZ) | 3.1, 3.9 (charge); 3.1, 4.0 (discharge) | Experimental (CV) | vs. Li/Li⁺. Two redox processes. | rsc.org |
| Poly(5-methyl-10-(2-methacryloxyethyl)-5,10-dihydrophenazine) (PMEPZ) | 3.2, 4.1 (charge); 2.8, 3.7 (discharge) | Experimental (CV) | vs. Li/Li⁺. Two redox processes. | rsc.org |
Future Research Directions and Translational Perspectives for 6,13 Dihydrodibenzo B,i Phenazine Chemistry
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Scalability
The translation of 6,13-dihydrodibenzo(b,i)phenazine from a laboratory curiosity to a widely used material hinges on the development of efficient and scalable synthetic routes. Historically, the synthesis of phenazine (B1670421) derivatives often involved harsh conditions, toxic solvents, and hazardous reagents, which limited their broad applicability. researchgate.net Future research is intensely focused on overcoming these limitations.
A primary direction is the adoption of advanced catalytic systems. The use of recyclable catalysts, such as metal-organic frameworks (MOFs), is being explored to facilitate cleaner reactions with higher yields and easier product separation. researchgate.net Another promising avenue is the use of Brønsted acidic ionic liquids, which can act as both catalyst and reaction medium. nih.gov A notable example is the one-pot, solvent-free synthesis of related dibenzo-chromeno-phenazine-diones, which proceeds with high efficiency (90-98% yield) and allows the catalyst to be reused multiple times. nih.gov This approach, which involves the domino reaction of components like 2-hydroxynaphthalene-1,4-dione and benzene-1,2-diamine, exemplifies the principles of green chemistry. nih.gov
Furthermore, enhancing scalability is crucial for industrial applications. The adaptation of synthetic procedures to continuous flow reactor systems is a key area of investigation. researchgate.net Continuous Stirred Tank Reactors (CSTRs) offer advantages in terms of consistent product quality, improved safety, and straightforward scale-up, paving the way for the large-scale manufacture of phenazine-based compounds. researchgate.net Biomimetic synthesis strategies, which mimic natural processes, are also gaining attention as a means to create complex phenazine structures under mild conditions. researchgate.net
Development of Next-Generation Functionalized Materials
The core this compound structure serves as a versatile platform that can be chemically modified, or "functionalized," to tune its properties for specific applications. Research in this area is focused on creating a diverse library of derivatives with tailored electronic and physical characteristics.
One of the most effective strategies is halogenation. The introduction of chlorine or bromine atoms onto the phenazine backbone can significantly alter the molecule's electronic energy levels, molecular packing in the solid state, and charge transport capabilities. rsc.org For instance, chlorinated and brominated benzo[b]phenazine-based acceptors have demonstrated improved performance in organic solar cells compared to their non-halogenated counterparts. rsc.org
Another approach involves the synthesis of phenazinophanes, where bridges composed of ether or amide linkages are used to connect different parts of the phenazine core. rsc.org This creates unique, planar chiral structures with defined geometries that can influence their self-assembly and host-guest chemistry. The synthesis can be achieved through methods like palladium-mediated amination or the reaction of dihydroxyphenazines with long-chain diiodoalkanes. rsc.org Additionally, the attachment of various electron-donating and electron-withdrawing groups allows for fine-tuning of the material's properties for use in applications such as photoinitiating systems for polymer chemistry. mdpi.com
Table 1: Impact of Halogenation on Benzo[b]phenazine-Core Acceptors
| Acceptor | Halogenation | Power Conversion Efficiency (PCE) |
|---|---|---|
| NA9 | Non-halogenated | 11.66% |
| NA10 | Chlorinated | 15.65% |
| NA11 | Brominated | 16.64% |
This table is based on data for benzo[b]phenazine-core acceptors, illustrating the principle of functionalization. rsc.org
Integration into Emerging Organic Electronic Device Architectures
The successful functionalization of the this compound scaffold is leading to its integration into various organic electronic devices. The most prominent application currently being explored is in the field of organic photovoltaics (OPVs), or organic solar cells.
Derivatives of this compound have shown significant promise as non-fullerene acceptors (NFAs) in OPVs. rsc.org The ability to tune their energy levels through functionalization allows for better alignment with donor materials, facilitating efficient charge separation and transfer. As demonstrated with related benzo[b]phenazine-core acceptors, strategic halogenation can lead to a substantial increase in power conversion efficiency (PCE). rsc.org The brominated derivative NA11, for example, achieved a PCE of 16.64%, highlighting the potential of this class of materials in high-performance solar cells. rsc.org
Beyond solar cells, functionalized dibenzo[a,c]phenazines are being investigated for use in photoinitiating systems. mdpi.com These systems are critical for applications like dental resins and 3D printing, where they initiate polymerization upon exposure to light. The development of highly efficient phenazine-based photoinitiators that are sensitive to visible light could lead to safer and faster curing processes. mdpi.com Future work will likely see these materials integrated into other electronic architectures such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), leveraging their robust nature and tunable electronic properties.
Advanced Computational Modeling for Predictive Material Design
To accelerate the discovery and optimization of new this compound derivatives, researchers are increasingly turning to advanced computational modeling. These in-silico techniques allow for the prediction of material properties before undertaking time-consuming and costly laboratory synthesis.
A key approach is "Predictive Multiscale Materials Design," which integrates computational modeling, artificial intelligence, and machine learning to design materials with desired properties from the ground up. mit.eduyoutube.com Using methods like molecular dynamics, researchers can simulate the behavior of molecules and predict their structural and electronic characteristics. mit.edu This allows for the virtual screening of large libraries of potential derivatives to identify candidates with optimal energy levels, charge mobility, and other relevant parameters for a target application.
Bio-computational modeling can also be employed to predict interactions between the phenazine derivatives and biological targets, or to estimate properties like toxicity. researchgate.net By simulating how a molecule will behave at the atomic level, scientists can gain insights that guide the design of more effective and safer materials. This predictive power significantly streamlines the research and development process, enabling a more focused and efficient approach to creating the next generation of phenazine-based materials. mit.eduyoutube.com
Sustainability Considerations in Synthesis and Application
As with all areas of modern chemistry, sustainability is a paramount concern in the development of this compound-based materials. The focus is on adopting green chemistry principles throughout the material's lifecycle, from its synthesis to its final application.
A major thrust is the move away from traditional synthetic methods that rely on hazardous solvents and non-recyclable reagents. researchgate.netresearchgate.net The development of solvent-free reaction conditions is a significant step in this direction. nih.gov For example, using a recyclable Brønsted acidic ionic liquid as a catalyst allows for the efficient synthesis of phenazine-related structures without the need for volatile organic solvents. nih.gov This not only reduces waste but also improves the safety profile of the process.
Another key sustainability strategy is the design of synthetic routes that minimize waste by reducing the number of purification steps. researchgate.net Eliminating the need for techniques like column chromatography, which consumes large volumes of solvent, contributes to a more environmentally friendly process. researchgate.net The development of catalysts with high turnover numbers (TON) and turnover frequencies (TOF) ensures that only small amounts are needed, further enhancing the sustainability of the synthesis. nih.gov By embedding these principles into the research and development phase, the future production of this compound and its derivatives can be both economically viable and environmentally responsible.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing 6,13-Dihydrodibenzo(b,i)phenazine, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization or Friedel-Crafts alkylation. Optimization requires factorial design experiments (e.g., varying temperature, catalysts, and solvent polarity) to identify critical parameters. Characterization via NMR, XRD, and mass spectrometry validates structural integrity. For example, spirocyclic analogs like dibenzo(g,p)chrysene derivatives are synthesized through sequential ketone reductions and spiro-annulation, with yields influenced by steric hindrance and electronic effects .
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer : Contradictions in NMR or IR spectra often arise from conformational flexibility or impurities. Triangulate data using complementary techniques:
- XRD for crystallographic confirmation.
- Computational modeling (DFT, molecular dynamics) to predict spectroscopic signatures.
- High-resolution mass spectrometry to rule out impurities. Cross-referencing with analogous compounds (e.g., benzo[b]phenothiazine derivatives) can clarify discrepancies .
Q. What experimental protocols ensure stability of this compound under varying conditions?
- Methodological Answer : Conduct accelerated stability studies under controlled environments:
- Thermogravimetric analysis (TGA) to assess thermal degradation.
- UV-Vis spectroscopy to monitor photostability.
- HPLC to track decomposition products. Use inert atmospheres (N₂/Ar) and light-resistant storage for lab-scale preservation. Precedents from fluorene-based systems suggest alkyl substituents enhance stability .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in electron-transfer processes?
- Methodological Answer : Employ electrochemical methods (cyclic voltammetry, EPR) to map redox potentials and radical intermediates. Pair with computational studies (TD-DFT) to correlate electronic structure with reactivity. For example, phenazine derivatives exhibit tunable HOMO-LUMO gaps, critical for applications in organic electronics. Cross-disciplinary frameworks integrating chemical kinetics and quantum mechanics are essential .
Q. What advanced statistical approaches address variability in catalytic performance studies involving this compound?
- Methodological Answer : Use multivariate regression or machine learning to model catalytic efficiency (e.g., turnover frequency) against descriptors like catalyst loading, solvent polarity, and steric parameters. Factorial designs (e.g., 2^k designs) isolate interaction effects. Precedents in combustion engineering highlight the utility of process simulation tools (COMSOL Multiphysics) for predictive modeling .
Q. How can researchers integrate computational and experimental data to predict novel derivatives with enhanced properties?
- Methodological Answer : Combine QSAR (quantitative structure-activity relationship) models with high-throughput screening. Use AI-driven platforms (e.g., COMSOL with neural networks) to simulate reaction pathways and optimize synthetic routes. For instance, AI-guided optimization of spirocyclic compounds reduced trial-and-error in analogous systems .
Cross-Cutting Methodological Considerations
Q. What frameworks reconcile divergent results in interdisciplinary studies (e.g., photochemistry vs. electrochemistry)?
- Methodological Answer : Adopt a hybrid theoretical framework, such as Marcus-Hush theory for electron transfer, to unify experimental observations. Triangulate data using operando spectroscopy (e.g., in-situ IR/UV-Vis) and ab initio calculations. Studies on membrane separation technologies emphasize iterative hypothesis-testing cycles to resolve contradictions .
Q. How should researchers design studies to validate the environmental impact of this compound degradation byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
